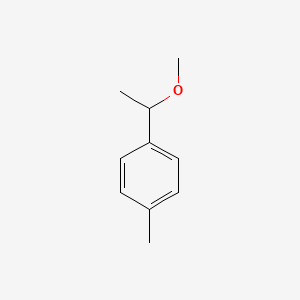

1-(1-Methoxyethyl)-4-methylbenzene

Description

1-(1-Methoxyethyl)-4-methylbenzene (CAS: 61145-46-8) is a substituted aromatic compound featuring a benzene ring with two functional groups: a methyl group at the para position and a 1-methoxyethyl group at the adjacent position. The methoxyethyl group consists of an ethyl chain terminated by a methoxy (-OCH₃) moiety, which introduces both steric bulk and electron-donating effects. This structural motif is critical in determining its chemical reactivity and physical properties.

Properties

Molecular Formula |

C10H14O |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

1-(1-methoxyethyl)-4-methylbenzene |

InChI |

InChI=1S/C10H14O/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9H,1-3H3 |

InChI Key |

YSRMSSIQHAGCQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(2-Bromoethoxy)-4-methylbenzene (CAS: 18800-34-5)

- Structure : Bromoethoxy (-OCH₂CH₂Br) and methyl groups on benzene.

- Physical Properties : Melting point 37–38°C; boiling point 107–108°C at 8 mmHg .

- Reactivity : The bromine atom enhances electrophilicity, making it suitable for nucleophilic substitution reactions.

- Applications : Intermediate in organic synthesis, particularly for introducing ethoxy-bromo functionalities.

1-Bromo-4-(methoxymethyl)benzene (CAS: Not provided)

1-Methoxy-4-(1-methoxyhept-2-yn-1-yl)benzene (CAS: Not provided)

- Structure : Methoxy group and a methoxy-terminated hept-2-ynyl chain.

- Reactivity : The alkyne moiety allows for click chemistry applications.

- Synthesis : Prepared via acid-catalyzed reactions between alcohols and aromatic precursors .

Halogen-Substituted Derivatives

1-(2-Fluoropropyl)-4-methylbenzene (CAS: Not provided)

p-Xylyl Bromide (1-(Bromomethyl)-4-methylbenzene; CAS: 28258-59-5)

- Structure : Bromomethyl and methyl groups.

- Physical Properties : Molecular weight 185.06 g/mol; liquid at room temperature .

- Applications : Alkylating agent in organic synthesis; precursor to polymers.

Azide-Containing Derivatives

1-(Azidomethyl)-4-methylbenzene (CAS: 17271-89-5)

1-(1-Azidoethenyl)-4-methylbenzene (CAS: 89108-49-6)

- Structure : Azidoethenyl (-CH=CHN₃) and methyl groups.

- Reactivity : The conjugated azide-vinyl system enables photochemical applications.

- Synthesis : Derived from terminal alkyne iodination protocols .

Cycloalkyl and Complex Substituents

1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene (CAS: Not provided)

1-(Cyclopropylmethyl)-4-methoxybenzene (CAS: 16510-27-3)

- Structure : Cyclopropylmethyl and methoxy groups.

- Applications : Fragrance component (e.g., sassafras acetate) .

Comparative Analysis Table

| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 1-(1-Methoxyethyl)-4-methylbenzene | 61145-46-8 | -CH₂CH(OCH₃), -CH₃ | Not provided | Potential synthetic intermediate |

| 1-(2-Bromoethoxy)-4-methylbenzene | 18800-34-5 | -OCH₂CH₂Br, -CH₃ | 215.09 | Alkylation reactions |

| p-Xylyl Bromide | 28258-59-5 | -CH₂Br, -CH₃ | 185.06 | Polymer precursor |

| 1-(Azidomethyl)-4-methylbenzene | 17271-89-5 | -CH₂N₃, -CH₃ | 147.18 | Bioconjugation |

| 1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene | Not provided | -CH₂I (cyclohexyl), -CH₃ | Not provided | Liquid crystal synthesis |

Key Research Findings

- Reactivity Trends : Methoxyethyl groups enhance oxidative stability compared to alkyl chains (e.g., hydroperoxide formation in ) . Halogenated derivatives (e.g., bromoethoxy) exhibit higher electrophilicity, favoring nucleophilic substitutions .

- Thermal Properties : Brominated aromatics (e.g., p-xylyl bromide) have lower boiling points than methoxy-substituted analogs due to reduced hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.